molecular formula C29H28FN3O6 B12379563 (alphaR)-Cyclopropaneacetamide-Exatecan

(alphaR)-Cyclopropaneacetamide-Exatecan

Cat. No.: B12379563
M. Wt: 533.5 g/mol
InChI Key: ODYAHADGPIHDQN-CIKSPIGKSA-N
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Description

(alphaR)-Cyclopropaneacetamide-Exatecan is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

The synthesis of (alphaR)-Cyclopropaneacetamide-Exatecan involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the cyclopropane ring, followed by the introduction of the acetamide group. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

(alphaR)-Cyclopropaneacetamide-Exatecan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

(alphaR)-Cyclopropaneacetamide-Exatecan has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaR)-Cyclopropaneacetamide-Exatecan involves its interaction with specific molecular targets, leading to the modulation of various cellular pathways. The compound may bind to receptors or enzymes, altering their activity and resulting in downstream effects. The exact molecular targets and pathways involved are the subject of ongoing research, but they are believed to play a crucial role in the compound’s biological activity.

Comparison with Similar Compounds

(alphaR)-Cyclopropaneacetamide-Exatecan can be compared with other similar compounds, such as cyclopropane derivatives and acetamide analogs These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C29H28FN3O6

Molecular Weight

533.5 g/mol

IUPAC Name

(2R)-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

InChI

InChI=1S/C29H28FN3O6/c1-3-29(38)17-8-21-24-15(10-33(21)27(36)16(17)11-39-28(29)37)23-19(32-26(35)25(34)13-4-5-13)7-6-14-12(2)18(30)9-20(31-24)22(14)23/h8-9,13,19,25,34,38H,3-7,10-11H2,1-2H3,(H,32,35)/t19-,25+,29-/m0/s1

InChI Key

ODYAHADGPIHDQN-CIKSPIGKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)O)O

Origin of Product

United States

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